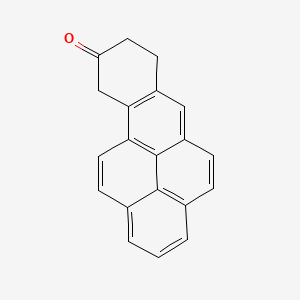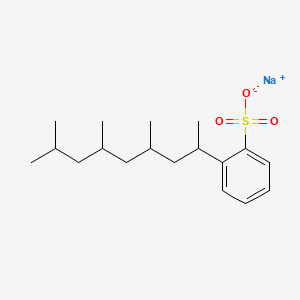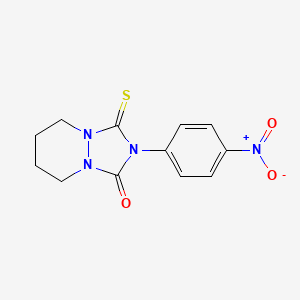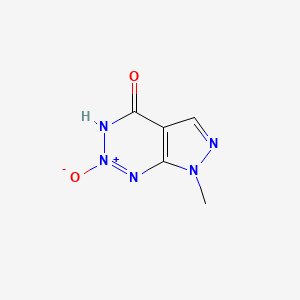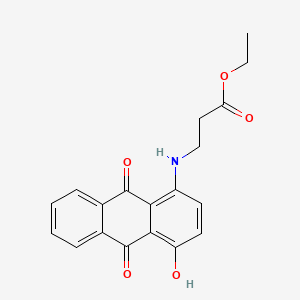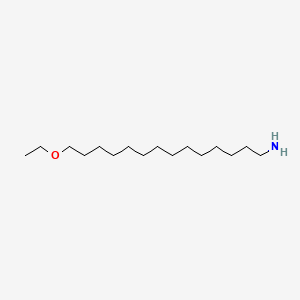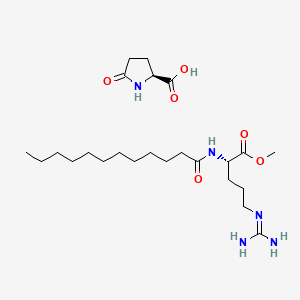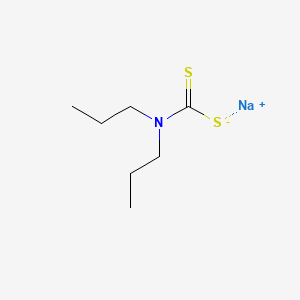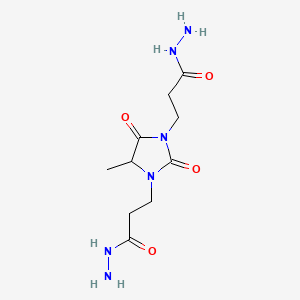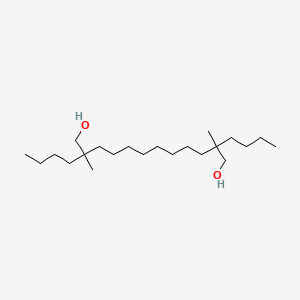
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is an organic compound with the molecular formula C22H46O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is characterized by its long carbon chain and the presence of butyl and methyl groups, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with butyl and methyl groups under controlled conditions. The reaction may require catalysts such as strong acids or bases to facilitate the addition of these groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学研究应用
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
作用机制
The mechanism of action of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the butyl and methyl groups may influence the compound’s hydrophobicity, impacting its distribution within biological systems .
相似化合物的比较
Similar Compounds
1,12-Dodecanediol: Lacks the butyl and methyl groups, making it less hydrophobic.
2,11-Dimethyl-1,12-dodecanediol: Contains methyl groups but not butyl groups, resulting in different chemical properties.
2,11-Dibutyl-1,12-dodecanediol: Contains butyl groups but not methyl groups, affecting its reactivity and solubility.
Uniqueness
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is unique due to the presence of both butyl and methyl groups, which enhance its hydrophobicity and influence its chemical reactivity. These structural features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
85018-70-8 |
|---|---|
分子式 |
C22H46O2 |
分子量 |
342.6 g/mol |
IUPAC 名称 |
2,11-dibutyl-2,11-dimethyldodecane-1,12-diol |
InChI |
InChI=1S/C22H46O2/c1-5-7-15-21(3,19-23)17-13-11-9-10-12-14-18-22(4,20-24)16-8-6-2/h23-24H,5-20H2,1-4H3 |
InChI 键 |
TZRAEZFPNBGDOB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CCCCCCCCC(C)(CCCC)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



